molecular formula C9H10ClF3N2 B13544754 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine CAS No. 1393532-06-3

3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine

Cat. No.: B13544754
CAS No.: 1393532-06-3
M. Wt: 238.64 g/mol
InChI Key: IAJRJUUPPWEPDW-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 2, and a propan-1-amine side chain at position 3 of the pyridine ring.

Properties

CAS No.

1393532-06-3

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-6(2-1-3-14)4-7(5-15-8)9(11,12)13/h4-5H,1-3,14H2

InChI Key

IAJRJUUPPWEPDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCCN)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method A: Reduction of Nitro Precursors

One common route begins with the nitration of 2-chloro-5-(trifluoromethyl)pyridine derivatives followed by catalytic hydrogenation:

  • Starting Material: 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
  • Reaction Conditions:
    • Catalyst: 5% platinum on carbon
    • Solvent: Ethyl acetate
    • Hydrogen atmosphere
    • Duration: ~20 hours
  • Outcome:
    • High yields (~92%) of 2-chloro-5-(trifluoromethyl)pyridin-3-amine
    • Purification involves filtration and washing, with NMR confirming product purity

This method is supported by multiple literature reports, including a 2020 synthesis where reduction under hydrogen provided the amine with high efficiency (see source).

Method B: Chemical Reduction Using Iron and Acid

Alternatively, reduction can be achieved using iron powder in acidic media:

  • Reaction Conditions:
    • Reagents: Iron powder, ammonium chloride
    • Solvent: Mixture of water and methanol or acetic acid
    • Temperature: Room temperature to 80°C
    • Duration: 15–30 minutes
  • Procedure:
    • The nitro compound is stirred with iron and ammonium chloride, leading to reduction of the nitro group to the amine
    • Post-reaction work-up involves filtration, extraction, and purification via chromatography
  • Yields: Approximately 51.9% to 65%, depending on conditions and purification steps (see source)

This method is advantageous for large-scale synthesis due to its simplicity and cost-effectiveness.

Functionalization of the Pyridine Core

Once the amino pyridine is obtained, further functionalization involves introducing the chloro and trifluoromethyl groups at specific positions:

Method C: Chlorination and Trifluoromethylation

  • Chlorination:

    • Using POCl₃ to convert the pyridin-3-amine to the corresponding 7-chloride derivative
    • Reaction involves reflux in DCM with POCl₃, followed by quenching and purification
  • Trifluoromethylation:

    • Employing electrophilic trifluoromethylating agents such as Togni’s reagent or Ruppert–Prakash reagents in the presence of catalysts
    • Alternatively, nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) with suitable bases

Method D: Direct Substitution

  • Sequential Substitution:
    • Start with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
    • Reduce nitro to amine
    • Chlorinate at the 7-position
    • Introduce the trifluoromethyl group via nucleophilic aromatic substitution or via a dedicated trifluoromethylation reagent

Amine Functionalization: Propan-1-amine Side Chain Attachment

The final step involves attaching the propan-1-amine moiety to the pyridine core:

Method E: Nucleophilic Substitution

  • Approach:

    • Use of 3-bromopropan-1-amine or 3-chloropropan-1-amine as electrophiles
    • The amino group on the pyridine acts as a nucleophile, attacking the electrophilic halogenated propyl chain
  • Reaction Conditions:

    • Solvent: DMF or DMSO
    • Base: DIPEA or DIEA to deprotonate the pyridine nitrogen
    • Temperature: Room temperature to mild heating (~50°C)
    • Duration: Several hours to overnight

Method F: Reductive Amination

  • Alternative:
    • Condensation of aldehyde or ketone derivatives with ammonia or primary amines, followed by reduction
    • Less common for this specific compound but applicable in complex modifications

Summary of Preparation Routes

Step Method Reagents & Conditions Yield & Remarks
Synthesis of pyridine core Reduction of nitro precursor Iron powder + ammonium chloride, ethanol/water, 80°C ~52–92% depending on conditions
Chlorination POCl₃ in DCM Reflux, purification High efficiency
Trifluoromethylation Electrophilic CF₃ reagents Catalyzed reactions, specific reagents vary Variable, often high yield
Propan-1-amine attachment Nucleophilic substitution 3-bromopropan-1-amine, DMF, base Moderate to high yield

Research Perspectives and Optimization

Recent advances suggest that microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially in trifluoromethylation and amination steps. Additionally, catalytic systems employing transition metals like palladium or copper facilitate selective substitutions on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine exerts its effects involves interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The propan-1-amine side chain allows for hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrazole Derivatives

Target Compound vs. 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (CAS 1006454-49-4)
  • Structural Differences :
    • Ring System : The target compound has a pyridine ring (6-membered, one nitrogen), whereas the analog features a pyrazole ring (5-membered, two adjacent nitrogens) .
    • Substituents : The pyrazole derivative has a cyclopropyl group at position 5 and -CF₃ at position 3, contrasting with the target’s -CF₃ at pyridine position 5 and Cl at position 2.
  • Physicochemical Properties :
    • Molecular Weight : The pyrazole analog (C₁₀H₁₃ClF₃N₃, MW 267.68) is heavier than the target’s estimated ~250–270 g/mol due to the cyclopropyl group and additional nitrogen .
    • Density/Boiling Point : The pyrazole derivative has a predicted density of 1.55 g/cm³ and boiling point of 311.8°C, suggesting higher rigidity and stronger intermolecular forces compared to the pyridine-based target .

Phenothiazine Derivatives

Target Compound vs. 3-(2-Chloro-10H-phenothiazin-10-yl)propan-1-amine
  • Structural Differences: Ring System: The phenothiazine analog incorporates a tricyclic system (two benzene rings fused with a thiazine ring), contrasting with the monocyclic pyridine in the target . Substituents: Both have a propan-1-amine chain, but the phenothiazine derivative’s chlorine is at position 2 of the tricyclic core.

Substituted Benzothiadiazines

Target Compound vs. 7-Chloro-3-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione
  • Structural Differences :
    • Core Heterocycle : The benzothiadiazine contains a sulfur and nitrogen-rich bicyclic system, distinct from the pyridine’s simplicity .
    • Functional Groups : The benzothiadiazine has a sulfonamide group, absent in the target.
  • Biological Implications :
    • Benzothiadiazines are diuretics (e.g., hydrochlorothiazide). The target’s amine group may enable different modes of action, such as enzyme inhibition via hydrogen bonding .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Ring System Substituents Key Applications
Target Compound C₉H₁₁ClF₃N₂* ~250–270 Pyridine 2-Cl, 5-CF₃, propan-1-amine Pharma intermediates
3-[4-Chloro-5-cyclopropyl... (CAS 1006454-49-4) C₁₀H₁₃ClF₃N₃ 267.68 Pyrazole 4-Cl, 5-cyclopropyl, 3-CF₃ Agrochemical research
3-(2-Chloro-phenothiazin-10-yl)propan-1-amine C₁₅H₁₄ClN₂S ~300–320 Phenothiazine 2-Cl, propan-1-amine CNS drug candidates
7-Chloro-3-methylbenzothiadiazine C₇H₅ClN₂O₂S 228.64 Benzothiadiazine 7-Cl, 3-methyl, sulfonamide Diuretics

*Estimated based on structural analogs.

Biological Activity

3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is a synthetic compound with notable biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C9H10ClF3N
Molecular Weight 237.63 g/mol
IUPAC Name This compound
CAS Number 400077-39-6

The trifluoromethyl group is known to enhance lipophilicity, which can influence the compound's pharmacokinetic properties and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains by acting as inhibitors of bacterial efflux pumps, which are crucial in antibiotic resistance mechanisms.

In a study focusing on pyridylpiperazine derivatives, it was found that structural modifications could lead to enhanced activity against pathogens like Chlamydia trachomatis, highlighting the potential of similar compounds in developing selective antimicrobial agents .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group appears to play a critical role in enhancing binding affinity and selectivity towards these biological targets. For example, studies have shown that such substituents can significantly improve the potency of compounds in inhibiting enzyme activity related to drug metabolism and bacterial resistance .

Case Studies

  • Antichlamydial Activity : In research aimed at developing new treatments for Chlamydia trachomatis, compounds with similar structures demonstrated selective inhibition of bacterial growth without affecting host cell viability. This suggests potential for this compound in treating chlamydial infections .
  • Enzyme Inhibition : A study on pyridylpiperazine derivatives indicated that modifications leading to increased electron-withdrawing properties (such as those provided by trifluoromethyl groups) resulted in enhanced antichlamydial activity. This underscores the importance of structural characteristics in determining biological efficacy .

Safety and Toxicity

While detailed safety data specific to this compound are currently limited, related compounds have shown mild toxicity towards mammalian cell lines in preliminary studies. The non-mutagenic nature of certain derivatives suggests a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for preparing 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step procedures, starting with functionalization of the pyridine core. Key steps include:

  • Halogenation and trifluoromethylation : Introducing chloro and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura couplings) .
  • Propylamine linkage : Coupling the substituted pyridine with a propan-1-amine moiety through nucleophilic substitution or reductive amination.
    Optimization strategies :
    • Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation .
    • Catalyst selection : Palladium-based catalysts improve coupling efficiency for trifluoromethyl groups .
    • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical details and bond angles, as demonstrated for structurally similar pyridine derivatives .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity by quantifying impurities .

Advanced Research Questions

Q. How can computational chemistry methods like quantum mechanical calculations be integrated into the design of reaction pathways for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for halogenation steps, reducing trial-and-error experimentation .
  • Solvent Effects : Molecular dynamics simulations model solvent interactions to optimize reaction conditions (e.g., dielectric constant adjustments in DMF) .
  • Catalyst Screening : Machine learning algorithms trained on PubChem data identify optimal catalysts for trifluoromethylation .

Q. How should researchers address discrepancies in bioactivity data obtained from different assay conditions for this compound?

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity. For example, a 2k^k factorial design can resolve conflicting IC50_{50} values across assays .
  • Normalization Protocols : Calibrate assay readouts against standard inhibitors and control for batch-to-batch compound purity variations .
  • Meta-Analysis : Pool data from multiple studies using hierarchical regression models to identify outlier datasets .

Q. What strategies are recommended for elucidating the reaction mechanisms involving the chloro and trifluoromethyl substituents?

  • Isotopic Labeling : 18^{18}O or 19^{19}F tracking clarifies bond cleavage/formation during nucleophilic substitution .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 35^{35}Cl vs. 37^{37}Cl isotopologues to identify rate-determining steps .
  • Computational Mechanistic Studies : Transition-state analysis via DFT reveals steric and electronic effects of the trifluoromethyl group on reaction pathways .

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